1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole
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Overview
Description
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. This particular compound features a benzimidazole core with a sulfonyl group attached to a 5-bromo-2,4-dimethylphenyl moiety, making it a unique and potentially valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the sulfonyl group: The benzimidazole core is then reacted with a sulfonyl chloride derivative of 5-bromo-2,4-dimethylphenyl. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The benzimidazole core and the sulfonyl group can participate in redox reactions, potentially altering the compound’s properties.
Coupling reactions: The compound can be used in Suzuki-Miyaura or other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties, due to the known bioactivity of benzimidazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group could enhance its binding affinity to certain targets, while the benzimidazole core might contribute to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine
- 5-bromo-2,4-dimethoxybenzaldehyde
- 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine hydrochloride
Uniqueness
1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group attached to a brominated phenyl ring, along with the benzimidazole core, makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-7-11(2)15(8-12(10)16)21(19,20)18-9-17-13-5-3-4-6-14(13)18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECKRCFQHZTKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=NC3=CC=CC=C32)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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